Propanedioic acid, butyl(1-methyl-3-oxopropyl)-, diethyl ester
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Overview
Description
Propanedioic acid, butyl(1-methyl-3-oxopropyl)-, diethyl ester is an organic compound with the molecular formula C15H26O5 . It is a derivative of propanedioic acid, featuring ester functional groups. This compound is known for its applications in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanedioic acid, butyl(1-methyl-3-oxopropyl)-, diethyl ester typically involves esterification reactions. One common method is the reaction of propanedioic acid with butyl(1-methyl-3-oxopropyl) alcohol in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Propanedioic acid, butyl(1-methyl-3-oxopropyl)-, diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Propanedioic acid, butyl(1-methyl-3-oxopropyl)-, diethyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of propanedioic acid, butyl(1-methyl-3-oxopropyl)-, diethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The ester groups can undergo hydrolysis to release active carboxylic acids, which then participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Propanedioic acid, diethyl ester: Lacks the butyl(1-methyl-3-oxopropyl) group, making it less complex.
Propanedioic acid, butyl ester: Does not have the diethyl ester groups, resulting in different reactivity.
Propanedioic acid, methyl ester: Contains methyl ester groups instead of butyl and diethyl ester groups.
Uniqueness
Propanedioic acid, butyl(1-methyl-3-oxopropyl)-, diethyl ester is unique due to its specific ester configuration, which imparts distinct chemical properties and reactivity. This makes it valuable in specialized applications where other similar compounds may not be suitable.
Properties
CAS No. |
58349-54-5 |
---|---|
Molecular Formula |
C15H26O5 |
Molecular Weight |
286.36 g/mol |
IUPAC Name |
diethyl 2-butyl-2-(4-oxobutan-2-yl)propanedioate |
InChI |
InChI=1S/C15H26O5/c1-5-8-10-15(12(4)9-11-16,13(17)19-6-2)14(18)20-7-3/h11-12H,5-10H2,1-4H3 |
InChI Key |
GPPDRJNYGKYBMD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C(C)CC=O)(C(=O)OCC)C(=O)OCC |
Origin of Product |
United States |
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